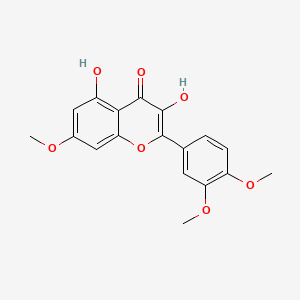

Quercetin 7,3',4'-trimethyl ether

概要

説明

Quercetin 7,3’,4’-trimethyl ether is a trimethoxyflavone that is the 7,3’,4’-trimethyl ether derivative of quercetin. This compound has been isolated from the plant Euodia confusa . It is known for its various biological roles, including functioning as a plant metabolite .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of quercetin 7,3’,4’-trimethyl ether typically involves the methylation of quercetin. The methylation process can be carried out using methyl iodide (MeI) as the methylating agent. The order of methylation usually follows the sequence of 4’ > 7 > 3 . The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethyl sulfoxide (DMSO) or acetone .

Industrial Production Methods: Industrial production methods for quercetin 7,3’,4’-trimethyl ether are not well-documented. the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions: Quercetin 7,3’,4’-trimethyl ether can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOMe) or other alkoxides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

科学的研究の応用

Chemistry

Quercetin 7,3',4'-trimethyl ether serves as a model compound for studying the reactivity of flavonoids. Its unique methylation pattern influences its reactivity and biological activity compared to other flavonoids.

Biology

In biological studies, this compound is utilized for its antioxidant properties, making it relevant in research related to oxidative stress and cellular protection. It has been shown to modulate cellular signaling pathways, influencing gene expression related to inflammation and oxidative stress responses.

Medicine

Due to its diverse biological activities, this compound is investigated for potential therapeutic applications in conditions related to oxidative damage, inflammation, and viral infections. Its role in cancer prevention and treatment is particularly noteworthy.

Industry

In industrial applications, this compound can be used as an intermediate in synthesizing other bioactive compounds. Its properties make it a candidate for developing functional food ingredients and nutraceuticals.

Table 1: Biological Activities of this compound

Table 2: Comparison with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Quercetin | Parent compound; known for antioxidant properties | Antioxidant, anti-inflammatory |

| Quercetin 3,7-dimethyl ether | Vasorelaxant activity due to specific hydroxylation | Vascular relaxation |

| Retusin (Quercetin 3,3',4',7-tetramethyl ether) | Known for antiviral and anti-inflammatory activities | Antiviral |

Case Studies

- Antioxidant Effects in Animal Models : A study demonstrated that this compound significantly reduced oxidative stress markers in rats exposed to ischemic conditions. The administration led to improved survival rates of cells under oxidative stress conditions .

- Anti-inflammatory Response : In a controlled trial involving mice with induced inflammation, this compound reduced COX-2 levels and inflammatory cytokines. This resulted in decreased swelling and pain responses .

- Antiviral Activity : Research indicated that this compound showed effectiveness against certain viral strains by inhibiting their replication processes in vitro. Further studies are needed to explore its potential as an antiviral therapeutic agent .

作用機序

The mechanism of action of quercetin 7,3’,4’-trimethyl ether involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage . It also interacts with various molecular targets and pathways, including the NO/cGMP pathway, which is related to its vasorelaxant activity .

類似化合物との比較

Quercetin: The parent compound, known for its antioxidant and anti-inflammatory properties.

Quercetin 3,7-dimethyl ether: Another derivative with vasorelaxant activity due to hydroxylation at specific positions.

Retusin (Quercetin 3,3’,4’,7-tetramethyl ether): Known for its antiviral and anti-inflammatory activities.

Uniqueness: Quercetin 7,3’,4’-trimethyl ether is unique due to its specific methylation pattern, which influences its biological activity and reactivity. The presence of methoxy groups at the 7, 3’, and 4’ positions differentiates it from other quercetin derivatives and contributes to its distinct properties.

生物活性

Quercetin 7,3',4'-trimethyl ether (also known as 3',4',7-trimethylquercetin) is a trimethoxyflavone derived from quercetin, a well-known flavonoid. This compound has garnered attention for its potential biological activities, particularly its antioxidant , anti-inflammatory , and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of Biological Activities

-

Antioxidant Activity

- This compound exhibits significant antioxidant properties by neutralizing free radicals in the body. This action helps prevent oxidative stress, which is linked to various chronic diseases and aging processes.

- The compound interacts with cellular signaling pathways that regulate oxidative stress responses, enhancing cellular defense mechanisms against oxidative damage.

-

Anti-inflammatory Effects

- Research indicates that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By reducing COX-2 activity, this compound can mitigate inflammation in various tissues .

- In animal models, it has been shown to reduce markers of inflammation and improve outcomes in conditions characterized by excessive inflammatory responses.

-

Antiviral Properties

- The compound has demonstrated antiviral activity against several viruses. It interferes with viral replication and enhances the immune response to viral infections, making it a candidate for further research in antiviral therapies.

The biological effects of this compound can be attributed to its interactions with various biomolecules:

- Enzyme Interactions : It modulates the activity of enzymes such as cytochrome P450, influencing metabolic pathways and detoxification processes.

- Cell Signaling Pathways : The compound affects pathways like MAPK/ERK, which are crucial for cell proliferation and differentiation. This modulation can lead to altered gene expression related to inflammation and oxidative stress .

Table 1: Summary of Key Studies on this compound

Detailed Research Insights

- A study published in Frontiers in Immunology highlighted the potential of herbal medicines containing Quercetin derivatives for treating neurodegenerative diseases by activating immune pathways and combating oxidative stress .

- Another research effort focused on the structure-activity relationships among quercetin methyl ethers, indicating that specific modifications enhance biological activities such as relaxation effects on vascular tissues .

Dosage and Efficacy

The effects of this compound vary with dosage:

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-7-11(19)15-14(8-10)25-18(17(21)16(15)20)9-4-5-12(23-2)13(6-9)24-3/h4-8,19,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEUHNAUMMATJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00976115 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6068-80-0 | |

| Record name | Quercetin 3′,4′,7-trimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4',7-Trimethylquercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006068800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Quercetin 7,3',4'-trimethyl ether in plant taxonomy?

A1: this compound plays a role in understanding the evolutionary relationships between plant species. For example, it was found in the leaves of Betula oycoviensis alongside other flavonoids characteristic of Betula "nova" []. This supports the hypothesis of a hybrid origin for Betula oycoviensis. Conversely, the absence of this compound in Betula humilis while present in Betula "nova" challenges the idea that Betula "nova" descended from Betula humilis []. These findings highlight how analyzing specific chemical constituents can provide insights into plant phylogeny.

Q2: Does this compound exhibit any biological activities?

A2: Yes, research indicates that this compound possesses trypanocidal activity. In a study on Lychnophora salicifolia, the compound demonstrated activity against the trypomastigote forms of Trypanosoma cruzi []. This suggests potential for further investigation into its use against Chagas disease.

Q3: From which plant sources has this compound been isolated?

A3: this compound has been isolated from several plant species, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。